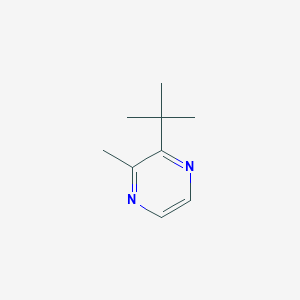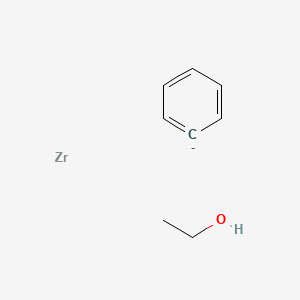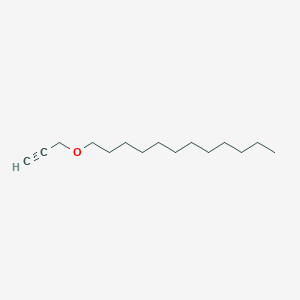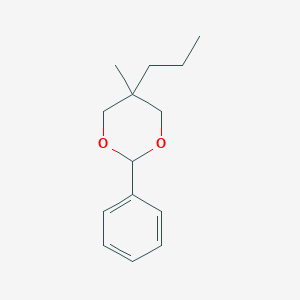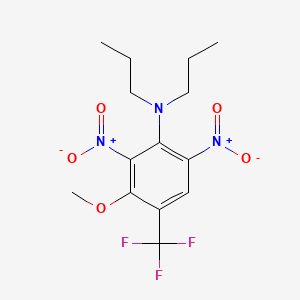
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is a chemical compound known for its unique structural properties and applications. It is a derivative of trifluralin, a widely used pre-emergence herbicide. This compound is characterized by the presence of methoxy, dinitro, dipropyl, and trifluoromethyl groups attached to an aniline ring, making it a complex and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of a suitable aniline derivative, followed by the introduction of methoxy and trifluoromethyl groups. The final step involves the alkylation of the aniline nitrogen atoms with propyl groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and alkylation processes under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline involves the inhibition of cell division. The compound disrupts the formation of microtubules, which are essential for mitosis. By binding to tubulin, it prevents the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. This mechanism is similar to that of trifluralin, its parent compound.
Comparación Con Compuestos Similares
Similar Compounds
Trifluralin: 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
Prodiamine: 1,3-diamino-N1,N1-dipropyl-2,6-dinitro-4-trifluoromethylbenzene
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine
Uniqueness
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and may enhance its biological activity and effectiveness in various applications.
Propiedades
Número CAS |
36462-40-5 |
|---|---|
Fórmula molecular |
C14H18F3N3O5 |
Peso molecular |
365.30 g/mol |
Nombre IUPAC |
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H18F3N3O5/c1-4-6-18(7-5-2)11-10(19(21)22)8-9(14(15,16)17)13(25-3)12(11)20(23)24/h8H,4-7H2,1-3H3 |
Clave InChI |
NELVKRRREKWBII-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])OC)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


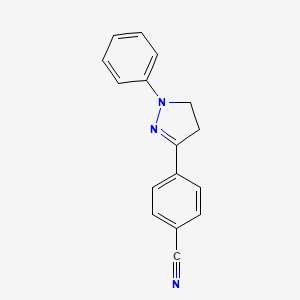
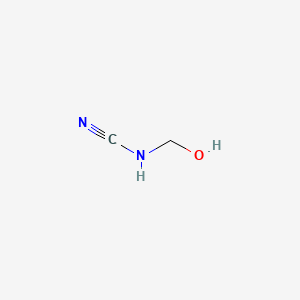
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
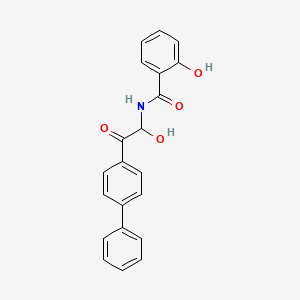


![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
